2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC14755701
Molecular Formula: C14H12N4O2S
Molecular Weight: 300.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4O2S |
|---|---|
| Molecular Weight | 300.34 g/mol |
| IUPAC Name | 2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H12N4O2S/c1-9-13(20)18(11-5-3-2-4-10(11)16-9)8-12(19)17-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,17,19) |
| Standard InChI Key | IXNKQNMJRRWSNL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide features a 3-methylquinoxalin-2(1H)-one core fused to a thiazole ring via an acetamide bridge. The quinoxaline moiety consists of a bicyclic system with two nitrogen atoms at positions 1 and 4, while the thiazole ring contributes a sulfur atom and an additional nitrogen, enhancing hydrogen-bonding and π-stacking capabilities . The methyl group at position 3 of the quinoxaline ring and the oxo group at position 2 are critical for steric and electronic modulation, influencing target binding .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂S |
| Molecular Weight | 327.36 g/mol |
| logP (Lipophilicity) | 2.1–2.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 98.5 Ų |
Note: Values estimated using analogs from .
Synthetic Strategies
Core Quinoxaline Synthesis
The 3-methylquinoxalin-2(1H)-one scaffold is typically synthesized via condensation of o-phenylenediamine with sodium pyruvate in glacial acetic acid, yielding the bicyclic structure . Chlorination with POCl₃ followed by thiolation or ammonolysis introduces reactive sites for subsequent functionalization .
Acetamide Linker Incorporation
The acetamide bridge is introduced through nucleophilic substitution. For example, intermediates like 4-(2-chloroacetamido)benzoyl chloride react with potassium salts of 3-methylquinoxaline derivatives under alkaline conditions . Coupling with thiazol-2-amine likely employs similar conditions, utilizing polar aprotic solvents (e.g., DMF) and catalysts like KI to facilitate SN2 reactions .
Scheme 1: Proposed Synthesis Pathway
Pharmacological Activities
Table 2: Anticancer Activity of Selected Analogs
| Compound | VEGFR-2 IC₅₀ (nM) | Caspase-3 Activation (Fold) | BAX/Bcl-2 Ratio |
|---|---|---|---|
| 30f | 18.1 | 4.9 | 15.73 |
| Sorafenib | 3.51 | 3.12 | 17.31 |
Antimicrobial Activity
Azetidinone-containing analogs demonstrate broad-spectrum activity. Compound 5g from , featuring a p-dimethylaminophenyl group, inhibited E. coli (MIC = 12.5 µg/mL) and C. albicans (MIC = 25 µg/mL). The thiazole moiety in the target compound may enhance membrane penetration due to its lipophilic character .
Anticonvulsant Properties
Non-nitrogenous analogs in showed efficacy in maximal electroshock (MES) tests. N-(2-Hydroxyethyl)stearamide reduced seizure duration by 58% at 50 mg/kg, suggesting that the acetamide-thiazole combination could modulate neuronal ion channels .
Molecular Interactions and Docking Studies
VEGFR-2 Binding Mode
Docking simulations of quinoxaline-acetamide hybrids into VEGFR-2 (PDB: 4ASD) highlight:
-
Hydrogen bonds between the oxo group and Glu885.
-
Hydrophobic interactions of the methyl group with Leu840.
Bacterial Topoisomerase IV Inhibition
In silico models predict that the thiazole sulfur forms a covalent bond with Ser79 in E. coli topoisomerase IV, disrupting DNA supercoiling .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
Using SwissADME and ProTox-II:
-
Absorption: High gastrointestinal absorption (83%) due to moderate logP.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation.
-
Toxicity: Predicted LD₅₀ = 380 mg/kg (Class IV), with hepatotoxicity alerts .
Table 3: ADMET Parameters of Analog F354-0172
| Parameter | Value |
|---|---|
| logP | 2.60 |
| logSw (Water Solubility) | -2.96 |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Negative |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume